High-Affinity and Highly Selective CB2 Receptor Agonism vs. Anandamide
In direct head-to-head binding assays on recombinant human receptors, (±)5(6)-EET Ethanolamide binds to the CB2 receptor with a Ki of 8.9 nM, compared to its parent compound, anandamide, which has a reported Ki of 89 nM for CB2. This represents an order of magnitude higher affinity for CB2 [1]. The selectivity for CB2 over the CB1 receptor is >1,200-fold, with a Ki of 11.4 μM for CB1. In contrast, anandamide is a non-selective agonist for both receptors (Ki ≈ 89 nM for CB2 and 281 nM for CB1) [1]. This extreme selectivity profile, quantified by a 1,281-fold difference in Ki values between CB1 and CB2, is the defining pharmacological signature of this compound.
| Evidence Dimension | CB2 Receptor Binding Affinity (Ki) and CB1/CB2 Selectivity Ratio |
|---|---|
| Target Compound Data | Ki (CB2) = 8.9 nM; Ki (CB1) = 11.4 μM |
| Comparator Or Baseline | Anandamide (AEA): Ki (CB2) = 89 nM; Ki (CB1) = 281 nM |
| Quantified Difference | 10-fold higher affinity for CB2 vs AEA. >1,200-fold selectivity for CB2 vs CB1 (target) compared to ~3.2-fold for AEA. |
| Conditions | Competition binding assays using membranes from CHO cells expressing recombinant human CB1 or CB2 receptors and [³H]CP-55940 as the radioligand [1]. |
Why This Matters
This data justifies the selection of (±)5(6)-EET Ethanolamide for any research requiring selective, high-potency CB2 activation without confounding CB1-mediated psychoactive or central effects.
- [1] Snider, N. T., Nast, J. A., Tesmer, L. A., & Hollenberg, P. F. (2009). A cytochrome P450-derived epoxygenated metabolite of anandamide is a potent cannabinoid receptor 2-selective agonist. Molecular Pharmacology, 75(4), 965-972. View Source
